N-cyclohexyl-1H-benzimidazol-2-amine is a chemical compound characterized by the presence of a benzimidazole ring substituted with a cyclohexyl group at the nitrogen atom. This compound, with the molecular formula , is notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and antiviral agents. The benzimidazole structure is widely recognized for its biological activity, making derivatives like N-cyclohexyl-1H-benzimidazol-2-amine of significant interest in pharmaceutical research.
N-cyclohexyl-1H-benzimidazol-2-amine can be synthesized through various chemical methods, often involving the cyclization of appropriate precursors. Its synthesis has been documented in several scientific studies and patents, emphasizing its utility as a building block for more complex heterocyclic compounds and its potential therapeutic applications .
This compound falls under the category of benzimidazole derivatives, which are known for their diverse biological activities. Benzimidazoles are classified as heterocyclic compounds containing a fused benzene and imidazole ring structure. N-cyclohexyl-1H-benzimidazol-2-amine is further classified based on its functional groups and substituents, which influence its chemical reactivity and biological properties.
The synthesis of N-cyclohexyl-1H-benzimidazol-2-amine typically involves multi-step reactions that include:
A notable synthetic route described in literature involves treating o-phenylenediamine with cyclohexyl halides in the presence of a base such as sodium hydroxide. This method allows for effective formation of N-cyclohexyl-1H-benzimidazol-2-amine with high yields and purity .
The molecular structure of N-cyclohexyl-1H-benzimidazol-2-amine features:
The three-dimensional arrangement and electronic distribution within this structure contribute to its chemical properties and reactivity.
Key structural data include:
N-cyclohexyl-1H-benzimidazol-2-amine can undergo various chemical reactions typical for amines and heterocycles:
The reactions often require specific conditions such as temperature control, solvent choice, and catalysts to optimize yield and minimize side products .
The mechanism by which N-cyclohexyl-1H-benzimidazol-2-amine exerts its biological effects is not fully elucidated but generally involves:
Studies have shown that derivatives of benzimidazoles exhibit various mechanisms of action, including interference with nucleic acid synthesis and modulation of cellular signaling pathways .
N-cyclohexyl-1H-benzimidazol-2-amine exhibits several notable physical properties:
Key chemical properties include:
Relevant data from studies indicate that modifications to the benzimidazole ring can significantly affect these properties, influencing both solubility and biological activity .
N-cyclohexyl-1H-benzimidazol-2-amine has several scientific uses:
N-Cyclohexyl-1H-benzimidazol-2-amine (hereafter termed "N-CBz-2-amine") demonstrates potent anticancer activity through apoptosis induction. Studies reveal it activates caspase-3 and -9 pathways, disrupting mitochondrial membrane potential in breast (MCF-7), lung (A549), and colon (HCT-116) cancer cell lines. At 10–50 µM concentrations, it achieves 60–85% growth inhibition by upregulating pro-apoptotic Bax protein and downregulating anti-apoptotic Bcl-2 [4].
N-CBz-2-amine induces G0/G1 phase arrest in cancer cells by modulating cyclin-dependent kinases (CDKs). In lung cancer models, it suppresses cyclin D1 expression and enhances p21WAF1/CIP1 activity, inhibiting Rb phosphorylation. Molecular docking confirms high-affinity binding (binding energy: −9.2 kcal/mol) to CDK2’s ATP-binding pocket, suggesting competitive kinase inhibition [2].
Table 1: Anticancer Efficacy of N-CBz-2-amine Across Cell Lines
Cancer Type | Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) | Key Molecular Targets |
---|---|---|---|---|
Breast Cancer | MCF-7 | 18.5 ± 1.2 | 78.3 | Bax/Bcl-2, Caspase-9 |
Lung Cancer | A549 | 22.1 ± 0.9 | 68.7 | Cyclin D1, p21 |
Colon Cancer | HCT-116 | 15.4 ± 1.5 | 83.5 | Caspase-3, CDK2 |
N-CBz-2-amine exhibits broad-spectrum antibacterial activity. Against S. aureus (Gram-positive), it shows a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to ampicillin. For E. coli (Gram-negative), the MIC is 64 µg/mL. Time-kill assays confirm ≥99% bacterial reduction after 24 hours at 2× MIC [6].
The compound’s lipophilic cyclohexyl group facilitates penetration into bacterial membranes. Scanning electron microscopy reveals pore formation and cytosolic leakage in S. aureus after 4-hour exposure. Additionally, it inhibits DNA gyrase by binding to the GyrB subunit (Kd = 2.7 µM), impairing DNA replication [6].
Table 2: Antibacterial Activity of N-CBz-2-amine
Bacterial Strain | Gram Type | MIC (µg/mL) | Inhibition Zone (mm) | Primary Mechanism |
---|---|---|---|---|
Staphylococcus aureus | Positive | 32 | 14.2 ± 0.8 | Membrane disruption |
Escherichia coli | Negative | 64 | 10.5 ± 0.6 | DNA gyrase inhibition |
In PC12 neuronal cells, N-CBz-2-amine (20 µM) reduces H₂O₂-induced reactive oxygen species (ROS) by 70%. It scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals (EC₅₀ = 38.7 µM) and inhibits lipid peroxidation in brain homogenates, suggesting utility in Alzheimer’s models [2] [6].
The compound activates the Nrf2/ARE pathway, enhancing superoxide dismutase (SOD) and glutathione peroxidase (GPx) expression. In murine microglial BV2 cells, it suppresses NADPH oxidase-mediated ROS production by blocking p47phox translocation [6].
N-CBz-2-amine acts as a multi-target anti-inflammatory agent:
1.4.2 In Vivo Efficacy in Carrageenan-Induced Edema ModelsIn murine paw edema, oral administration of 20 mg/kg reduces swelling by 82% at 3 hours, outperforming diclofenac (75%). Histology confirms diminished neutrophil infiltration and TNF-α expression in treated tissues [6].
CAS No.: 112484-85-2
CAS No.: 10606-14-1